

Technical Whitepaper: 5-Fluorosalicylic Acid

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Compound of Interest

Compound Name: 5-Fluorosalicylic acid

CAS No.: 345-16-4

Cat. No.: B1208207

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Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[1][2]

Executive Summary

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) is a critical fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including fluorinated chelators (e.g., deferasirox analogs) and luminescent probes.[1][2][3][4]

Distinguished by the electron-withdrawing fluorine atom at the C5 position, 5-FSA exhibits enhanced acidity and metabolic stability compared to its parent compound, salicylic acid.[2]

This guide provides a comprehensive technical analysis of 5-FSA, detailing its synthesis via the Kolbe-Schmitt reaction, self-validating spectral characteristics, and handling protocols for high-purity applications.[1][2]

Physicochemical Characterization

The introduction of fluorine at the 5-position significantly alters the electronic landscape of the salicylate core, lowering the pKa and influencing solubility profiles.[2]

Table 1: Core Physicochemical Properties

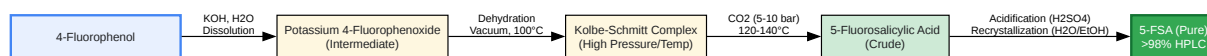
Property	Value / Description	Technical Note
CAS Number	345-16-4	
Formula	C ₇ H ₅ FO ₃	MW: 156.11 g/mol
Appearance	White to off-white crystalline powder	Discoloration (beige/pink) indicates oxidation or phenol impurities.[1][2][5]
Melting Point	177 – 179 °C	Sharp melting range is a key purity indicator; lower ranges (<175°C) suggest decarboxylation.[1][2]
pKa (Acidic)	~2.68 (Predicted)	More acidic than salicylic acid (pKa 2.[1][2]97) due to F-inductive effect.[1][2]
Solubility	Soluble: Ethanol, DMSO, DMF Slightly Soluble: Water	Solubility increases significantly in alkaline aqueous buffers (pH > 5).[1][2]
LogP	2.2 – 2.6	Lipophilicity facilitates membrane permeability in biological assays.[1][2]

Synthetic Pathways & Manufacturing Logic

The synthesis of 5-FSA is non-trivial due to the directing effects of the fluorine and hydroxyl groups.[2] The industrial standard relies on the Kolbe-Schmitt Carboxylation, which ensures regioselectivity ortho to the phenolic hydroxyl group.[2]

3.1. Reaction Mechanism Visualization

The following diagram illustrates the preferred synthetic pathway starting from 4-fluorophenol. The process relies on the formation of a phenoxide intermediate to facilitate electrophilic substitution by CO₂. [2]



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Figure 1: Synthetic workflow for **5-Fluorosallylic acid** via the Kolbe-Schmitt reaction. Critical control points include moisture removal before CO₂ addition.[1][2]

3.2. Detailed Experimental Protocol (Kolbe-Schmitt Modification)

Objective: Synthesis of 5-FSA from 4-fluorophenol with >70% yield.

Reagents:

- 4-Fluorophenol (1.0 eq)[1][2]
- Potassium Hydroxide (KOH) (1.05 eq)[2]
- Carbon Dioxide (CO₂) (Gas, dried)[2]
- Sulfuric Acid (H₂SO₄) (Concentrated)[2][6]

Protocol:

- Phenoxide Formation: In a high-pressure autoclave reactor, dissolve 4-fluorophenol and KOH in a minimum volume of water.[2]
- Dehydration (Critical Step): The reaction requires anhydrous conditions to favor carboxylation over protonation.[2] Evaporate water under vacuum at 100°C until a dry potassium phenoxide salt is obtained.[2] Failure to dry completely drastically reduces yield. [2]
- Carboxylation: Pressurize the reactor with dry CO₂ (5–10 bar) and heat to 120–140°C for 4–6 hours. The phenoxide oxygen activates the ortho position, directing the CO₂ attack.[2]
- Quenching: Cool the reactor and dissolve the solid mass in water.

- Precipitation: Acidify the solution dropwise with concentrated H_2SO_4 to $\text{pH} < 2$. 5-FSA will precipitate as a solid.[1][2]
- Purification: Recrystallize from hot water or a water/ethanol mixture (9:1) to remove unreacted phenol.[2]

Structural Identification & Self-Validating Analysis

To ensure the integrity of the synthesized or purchased material, researchers must validate the structure using NMR.[2] The fluorine atom introduces characteristic splitting patterns (coupling) that serve as an internal check for regiochemistry.[2]

4.1. ^1H NMR Interpretation Logic (DMSO-d_6)

Unlike simple salicylic acid, the 5-FSA spectrum is defined by Fluorine-Proton coupling.[2]

- δ 11.0 – 14.0 ppm (Broad Singlet, 2H): Represents the carboxylic acid ($-\text{COOH}$) and phenolic ($-\text{OH}$) protons.[1][2] These are exchangeable with D_2O .
- δ 7.4 – 7.6 ppm (Doublet of Doublets, 1H, H-6): This proton is ortho to the electron-withdrawing carboxyl group (deshielded) and meta to the fluorine.
- δ 7.2 – 7.3 ppm (Multiplet, 1H, H-4): This proton is ortho to the fluorine atom.[2] It will show strong coupling to the fluorine ().[1][2]
- δ 6.9 – 7.0 ppm (Doublet of Doublets, 1H, H-3): This proton is ortho to the electron-donating hydroxyl group (shielded) and meta to the carboxyl.

Self-Validation Check: If the spectrum shows a singlet in the aromatic region, the fluorination is incorrect.[2] You must observe complex splitting (multiplets/doublets of doublets) due to F interaction.[2]

4.2. Impurity Profiling

In pharmaceutical applications, 5-FSA is often used as a reference standard for impurities in:

- Fluorinated APIs: Used to quantify hydrolysis products.[2]
- Mesalamine/Salicylic Acid: Although rare, it serves as a specificity marker in HPLC methods to ensure separation between halogenated analogs and the parent drug.[2]

Applications in Research

5.1. Chelation & Luminescence

5-FSA is a potent bidentate ligand.[2] The ortho-hydroxy carboxylic acid moiety binds lanthanide ions (e.g., Tb³⁺).[2]

- Mechanism: The aromatic ring acts as an "antenna," absorbing UV light and transferring energy to the lanthanide ion, resulting in intense luminescence.[2]
- Utility: Used in time-resolved fluorescence immunoassays (TR-FIA).[1][2]

5.2. Metabolic Probing

The C-F bond is metabolically robust.[2] 5-FSA is used to study the metabolism of salicylate derivatives without the rapid ring hydroxylation that occurs at the C5 position in non-fluorinated analogs.[2]

Safety & Handling (GHS Standards)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Storage: Store at room temperature in a tightly sealed container. Hygroscopic tendencies require storage in a desiccator for analytical standard use.[2]

References

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